3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid

Catalog No.
S13512036
CAS No.
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid

Product Name

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid

IUPAC Name

3-(4-methylphenyl)-1,4-dioxane-2-carboxylic acid

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-8-2-4-9(5-3-8)10-11(12(13)14)16-7-6-15-10/h2-5,10-11H,6-7H2,1H3,(H,13,14)

InChI Key

KKAXGXBSBADJOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(OCCO2)C(=O)O

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid is a compound characterized by its dioxane ring structure, which includes a carboxylic acid functional group and a p-tolyl substituent. This compound is part of a broader class of dioxane derivatives, known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the p-tolyl group enhances the compound's lipophilicity, which may influence its biological activity and solubility.

The chemical behavior of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid can be explored through several types of reactions:

  • Decarboxylation: This reaction involves the removal of the carboxylic acid group, potentially leading to the formation of a dioxane derivative with altered properties.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and can be used in various applications.
  • Nucleophilic Substitution: The dioxane structure can undergo nucleophilic attack at the carbon atoms adjacent to the ether oxygen, leading to a variety of substitution products.

These reactions highlight the versatility of 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid in synthetic organic chemistry.

Several methods can be employed to synthesize 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid:

  • Direct Synthesis from p-Tolualdehyde: This method typically involves the reaction of p-tolualdehyde with appropriate reagents under controlled conditions to form the dioxane structure.
  • Cyclization Reactions: The formation of the dioxane ring can be achieved through cyclization reactions involving diols and aldehydes or ketones.
  • Functional Group Modification: Starting from simpler dioxane derivatives, functional groups can be introduced or modified to yield 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid.

These methods emphasize the compound's accessibility for further research and application.

3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics may allow it to serve as a scaffold for drug development targeting specific biological pathways.
  • Materials Science: The compound could be utilized in synthesizing polymers or other materials due to its unique chemical properties.
  • Agricultural Chemistry: Similar compounds have been studied for their efficacy as agrochemicals or plant growth regulators.

Although specific interaction studies for 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid are scarce, compounds with similar structures often undergo extensive interaction studies to evaluate their binding affinities and mechanisms of action against various biological targets. These studies typically involve:

  • In vitro assays: Evaluating the compound's effects on cell lines or isolated enzymes.
  • Molecular docking studies: Predicting how the compound interacts with specific proteins or receptors.

Such studies are crucial for understanding the potential therapeutic uses of this compound.

Several compounds share structural features with 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
1,4-DioxaneSimple cyclic ether without substituentsLacks functional groups that enhance biological activity
2-Hydroxy-1,4-dioxaneContains hydroxyl groupIncreased polarity may enhance solubility
3-(Phenyl)-1,4-dioxanePhenyl group instead of p-tolylDifferent electronic properties affecting reactivity
5-Methyl-1,3-dioxaneMethyl substitution at different positionAlters steric hindrance and potential interactions

The presence of the p-tolyl group in 3-(p-Tolyl)-1,4-dioxane-2-carboxylic acid differentiates it from these compounds by potentially enhancing its lipophilicity and influencing its biological interactions.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

222.08920892 g/mol

Monoisotopic Mass

222.08920892 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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